N-(4-iodophenyl)-3-oxobutanamide
Descripción general
Descripción
“N-(4-IODOPHENYL)MALEIMIDE” and “N-(4-IODOPHENYL)-4-METHYLBENZYLAMINE” are compounds that have a similar structure to “N-(4-iodophenyl)-3-oxobutanamide”. They are provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
There is a paper that discusses the synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives . Although it doesn’t specifically mention “this compound”, it could provide some insights into the synthesis of similar compounds.Molecular Structure Analysis
The molecular structure of “N-(4-IODOPHENYL)MALEIMIDE” is given as C10H6INO2 . For “N-(4-IODOPHENYL)-4-METHYLBENZYLAMINE”, the molecular structure is C14H14IN . These structures might give some insights into the possible structure of “this compound”.Chemical Reactions Analysis
There is a paper that discusses the synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives . It might provide some insights into the possible chemical reactions involving “this compound”.Aplicaciones Científicas De Investigación
Selective Reactions and Derivatizations
N-(4-iodophenyl)-3-oxobutanamide and its derivatives have been a focal point in studies exploring selective reactions. For instance, Zigterman et al. (2007) investigated the rhodium-catalyzed conjugate addition reactions of 4-oxobutenamides, achieving high regio- and enantioselectivity. This work highlights the potential for derivatizing the product oxobutanamides, offering pathways to diverse chemical structures (Zigterman et al., 2007).
Formation of Pyridin-2-one Derivatives
O'Callaghan et al. (1997) demonstrated that reacting 3-oxobutanamide with specific compounds yields a variety of di-, tetra-, and hexa-hydropyridin-2-one derivatives. The experimental conditions influence the degree of unsaturation in the product, indicating a versatile application in synthesizing complex chemical structures (O'Callaghan et al., 1997).
Synthesis and Toxicity Assessment
Razzaghi-Asl et al. (2017) focused on the synthesis and toxicity assessment of various 3-oxobutanamide derivatives against human lymphocytes and mitochondria. Their findings are crucial for understanding the biomedical implications and safety profiles of these compounds (Razzaghi-Asl et al., 2017).
Structural Elucidation
The study of N-aryl-2-chloro-3-oxobutanamides by Frohberg et al. (2002) sheds light on the structural aspects of similar compounds. They observed intermolecular hydrogen bonding in solid states, which is disrupted in solution, providing insights into the chemical behavior and potential applications of these compounds (Frohberg et al., 2002).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
A structurally similar compound, n-cyclohexyl-n’- (4-iodophenyl)urea, has been found to target bifunctional epoxide hydrolase 2 in humans .
Mode of Action
Compounds with similar structures have been found to exhibit inhibitory activity against monoamine oxidase (mao) and cholinesterase (che) enzymes . These compounds were found to be competitive and reversible MAO inhibitors .
Biochemical Pathways
Int (2- (4-iodophenyl)-3- (4-nitrophenyl)-5- (phenyl) tetrazolium chloride), a commonly applied tetrazolium salt, is known to be involved in cellular respiration .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antibacterial, antiviral, fungicidal, antihelminthic, anticancer, and anti-inflammatory effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds .
Propiedades
IUPAC Name |
N-(4-iodophenyl)-3-oxobutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQKQZWGTMATIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302170 | |
Record name | N-(4-Iodophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38418-25-6 | |
Record name | N-(4-Iodophenyl)-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38418-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Iodophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.